6'-Methyl-[3,3'-bipyridin]-4-amine

Lipophilicity LogP Drug Design

Medicinal chemists often face inconsistent access to regioisomerically pure bipyridine building blocks, risking SAR reproducibility. 6'-Methyl-[3,3'-bipyridin]-4-amine (CAS 1342485-36-2) resolves this with a defined 6'-methyl/4-amine pattern. Key differentiators: quantified ΔLogP of +0.23 vs. unsubstituted scaffold enables modular lipophilicity tuning without altering TPSA (51.8 Ų); the 4-amine group supports amide coupling, reductive amination, and cross-coupling; the 6'-methyl directs regioselective functionalization and tunes metal-complex geometry. Ideal for parallel SAR libraries and ligand design. Batch-to-batch consistency ensured.

Molecular Formula C11H11N3
Molecular Weight 185.23
CAS No. 1342485-36-2
Cat. No. B577750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Methyl-[3,3'-bipyridin]-4-amine
CAS1342485-36-2
Synonyms6'-Methyl-3,3'-bipyridin-4-aMine
Molecular FormulaC11H11N3
Molecular Weight185.23
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=C(C=CN=C2)N
InChIInChI=1S/C11H11N3/c1-8-2-3-9(6-14-8)10-7-13-5-4-11(10)12/h2-7H,1H3,(H2,12,13)
InChIKeyXTANXIBYQZDURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 6'-Methyl-[3,3'-bipyridin]-4-amine (CAS 1342485-36-2)


6'-Methyl-[3,3'-bipyridin]-4-amine (CAS 1342485-36-2) is a bipyridine derivative characterized by a methyl substituent at the 6' position and an amine group at the 4 position, serving as a versatile intermediate in pharmaceutical research, particularly in the development of ligands for coordination chemistry and bioactive molecules [1]. Its molecular formula is C₁₁H₁₁N₃ with a molecular weight of 185.22 g/mol, and it exhibits a computed XLogP3 value of 1.1 and a topological polar surface area (TPSA) of 51.8 Ų, which are key differentiators in its physicochemical profile [2].

Why 6'-Methyl-[3,3'-bipyridin]-4-amine (CAS 1342485-36-2) Cannot Be Interchanged with Unsubstituted or Regioisomeric Analogs


The precise positioning of the methyl group at the 6' position and the amine at the 4 position in 6'-Methyl-[3,3'-bipyridin]-4-amine imparts a unique combination of lipophilicity, steric profile, and electronic characteristics that directly influence ligand binding interactions, metabolic stability, and synthetic utility [1]. Unlike its unsubstituted counterpart, [3,3'-bipyridin]-4-amine (CAS 1214333-30-8), or regioisomers such as 6'-methyl-[3,3'-bipyridin]-6-amine (CAS 1341686-25-6), the specific substitution pattern alters the compound's partition coefficient (LogP), polar surface area, and hydrogen bonding capacity, which are critical parameters in drug design and coordination chemistry applications [2]. Therefore, substituting this compound with a structurally similar analog without rigorous validation risks compromising assay reproducibility, altering pharmacokinetic profiles, or yielding inactive metal complexes, making precise procurement of this specific CAS number essential for reliable scientific outcomes.

Quantitative Differentiation of 6'-Methyl-[3,3'-bipyridin]-4-amine (CAS 1342485-36-2) vs. Closest Analogs


Increased Lipophilicity (LogP) Compared to Unsubstituted Bipyridine Scaffold

The introduction of a methyl group at the 6' position significantly elevates the compound's lipophilicity, as quantified by its XLogP3 value, compared to the unsubstituted parent scaffold, [3,3'-bipyridin]-4-amine. This increase in LogP directly impacts membrane permeability and pharmacokinetic behavior, making the methylated derivative a distinct entity for medicinal chemistry applications. The target compound demonstrates an XLogP3 of 1.1 [1], whereas the unsubstituted analog, [3,3'-bipyridin]-4-amine, has a reported ACD/LogP of 0.87 [2].

Lipophilicity LogP Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) and Its Implications for Bioavailability

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. 6'-Methyl-[3,3'-bipyridin]-4-amine possesses a TPSA of 51.8 Ų [1], which is marginally lower than the 52 Ų reported for the unsubstituted analog [3,3'-bipyridin]-4-amine [2]. While the difference is subtle, it reflects the replacement of a hydrogen atom with a methyl group, which slightly reduces the overall polar surface area. This metric, combined with the higher LogP, places the compound in a distinct region of the drug-likeness space.

Polar Surface Area Bioavailability Drug-Likeness ADME

Molecular Weight Distinction from Unsubstituted and Regioisomeric Analogs

The molecular weight of 6'-Methyl-[3,3'-bipyridin]-4-amine is 185.22 g/mol, which is precisely 14.02 g/mol heavier than the unsubstituted [3,3'-bipyridin]-4-amine (171.20 g/mol) due to the single methyl substitution [1][2]. This increase is identical to the molecular weight of a methylene unit (CH₂), confirming the compound's identity as a simple homolog. In contrast, regioisomers such as 6'-methyl-[3,3'-bipyridin]-6-amine share the same molecular weight but exhibit different spatial arrangements and electronic properties [3].

Molecular Weight Lead Optimization Fragment-Based Drug Design Ligand Efficiency

Inferred Advantage in Metabolic Stability from Methyl Substitution

While direct, head-to-head metabolic stability data for 6'-Methyl-[3,3'-bipyridin]-4-amine is not available in the primary literature, a well-established principle in medicinal chemistry indicates that the introduction of a methyl group at a metabolically labile position can significantly reduce oxidative metabolism by cytochrome P450 enzymes [1]. The 6'-methyl substituent on the bipyridine scaffold is strategically positioned to exert a steric shielding effect on the adjacent pyridine nitrogen, potentially decreasing its susceptibility to N-oxidation. This class-level inference is supported by numerous SAR studies in bipyridine and related heteroaromatic series where methyl substitution has been shown to improve metabolic stability and prolong half-life [2].

Metabolic Stability CYP450 Medicinal Chemistry Lead Optimization

Optimal Research and Industrial Use Cases for 6'-Methyl-[3,3'-bipyridin]-4-amine (CAS 1342485-36-2)


Medicinal Chemistry SAR Studies Requiring Increased Lipophilicity

When a medicinal chemistry program identifies a bipyridine-based lead series with suboptimal membrane permeability or cellular potency, 6'-Methyl-[3,3'-bipyridin]-4-amine serves as a key analog to systematically increase LogP without significantly altering TPSA. The quantified ΔLogP of +0.23 relative to the unsubstituted scaffold provides a predictable and modular increase in lipophilicity, facilitating the exploration of SAR around permeability and target engagement [1]. This compound is ideally suited for parallel synthesis efforts where small, quantifiable changes in physicochemical properties are required to probe the lipophilic efficiency (LipE) of a series.

Coordination Chemistry and Catalyst Development

The bipyridine core of 6'-Methyl-[3,3'-bipyridin]-4-amine offers strong chelating properties for transition metals, while the 6'-methyl group introduces steric bulk that can modulate the geometry and reactivity of the resulting metal complexes [1]. Compared to the unsubstituted analog, the methyl substituent can enforce a specific coordination environment, potentially enhancing enantioselectivity in asymmetric catalysis or altering the redox potential of the metal center. This compound is a strategic choice for chemists designing ligands for cross-coupling reactions or photoredox catalysis where fine-tuning of the ligand's steric profile is required.

Chemical Probe Development for Target Validation

In the early stages of target validation, where a tool compound with a balanced profile of permeability and moderate metabolic stability is needed, 6'-Methyl-[3,3'-bipyridin]-4-amine presents a favorable starting point. Its computed XLogP3 of 1.1 and TPSA of 51.8 Ų are within the optimal range for cell permeability, while the inferred metabolic stability advantage from the methyl group suggests a potentially longer half-life in cellular assays compared to the unsubstituted parent [2]. This makes it a pragmatic choice for researchers synthesizing focused libraries to interrogate novel biological targets where high-quality physicochemical properties are paramount.

Synthesis of Advanced Heterocyclic Intermediates

As a versatile building block, the 4-amine functionality of 6'-Methyl-[3,3'-bipyridin]-4-amine is amenable to a wide range of transformations, including amide bond formation, reductive amination, and transition metal-catalyzed cross-couplings [1]. The presence of the 6'-methyl group provides a distinct steric and electronic environment that can direct regioselective functionalization in subsequent synthetic steps, offering an advantage over the unsubstituted analog where selectivity may be more difficult to control. This compound is a valuable intermediate for the construction of more complex, patentable chemical matter in pharmaceutical research.

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